2,3-diamino-N,N-dimethylBenzamide
Description
2,3-Diamino-N,N-dimethylbenzamide is a benzamide derivative featuring two amino groups at the 2- and 3-positions of the benzene ring and a dimethylated amide group. The N,N-dimethylamide moiety is known to influence electronic and steric characteristics, while the diamino substituents enhance polarity and hydrogen-bonding capacity, making it suitable for applications in coordination chemistry, polymer doping, or pharmaceutical intermediates .
Properties
CAS No. |
473734-52-0 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2,3-diamino-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H13N3O/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,10-11H2,1-2H3 |
InChI Key |
OGVTUDVLZLPKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation via Aminolysis of 2-Amino-5-cyano-3-methylbenzoic Acid Esters
One prominent method involves the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide by reacting 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine. This process is often catalyzed by bases such as sodium methoxide and is carried out under mild conditions (20°C to 60°C) to optimize yield and purity.
- Starting from methyl 2-amino-5-bromo-3-methylbenzoate, a cyanation reaction with copper(I) cyanide in N-methyl-2-pyrrolidinone at 170°C for several hours produces 2-amino-5-cyano-3-methylbenzoic acid esters.
- Subsequent aminolysis with methylamine and sodium methoxide in methanol at room temperature converts the ester to the corresponding N,N-dimethylbenzamide.
- The reaction mixture is then treated with sodium hydroxide, cooled, filtered, washed, and dried to isolate the product.
Reaction conditions and yields:
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyanation | 170°C, 4-6 hours, CuCN in NMP | 47.9-82.7 | 77.0-97.0 (LC) |
| Aminolysis | Room temp, overnight, MeNH2 + NaOMe in MeOH | 70.6-95.9 | 94.9-99.0 (LC) |
This method achieves high yields (up to 95.9%) and high purity (up to 99% by liquid chromatography), with the advantage of relatively mild reaction conditions and straightforward purification.
Preparation via Reduction of Nitro Derivatives and Subsequent Halogenation
Another approach for closely related compounds such as 2-amino-5-chloro-N,3-dimethylbenzamide involves:
- Starting from methyl 3-methyl-2-nitrobenzoate,
- Reaction with methylamine in a lower alcohol at 40-70°C to form 3-methyl-2-nitrobenzamide,
- Reduction of the nitro group to an amino group using iron powder and acid in aqueous medium,
- Halogenation by reaction with sulfonyl chloride in an inert organic solvent to introduce chlorine at the 5-position,
- Isolation of the final 2-amino-5-chloro-N,3-dimethylbenzamide.
This method is noted for its cost-effectiveness, high yield, and operational simplicity.
| Step | Conditions | Time (h) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Amination of methyl ester | Methylamine in lower alcohol | 2-10 | 40-70 | Molar ratio 1:1 to 1:5 |
| Nitro reduction | Iron powder and acid in water | Not specified | Elevated temp | Efficient conversion |
| Halogenation | Sulfonyl chloride in inert solvent | Not specified | Heated | Chlorine introduction |
This route is particularly useful for preparing halogenated benzamide derivatives with high purity and yield.
Comparative Analysis of Methods
| Aspect | Aminolysis of Cyanobenzoic Esters | Nitro Reduction and Halogenation Route |
|---|---|---|
| Starting materials | 2-amino-5-bromo-3-methylbenzoate | Methyl 3-methyl-2-nitrobenzoate |
| Key reagents | Copper(I) cyanide, methylamine, sodium methoxide | Methylamine, iron powder, sulfonyl chloride |
| Reaction conditions | 20-60°C for aminolysis; 170°C for cyanation | 40-70°C for amination; heated reduction and halogenation |
| Yield | Up to 95.9% | High (exact % not specified) |
| Purity | Up to 99% (LC) | High purity reported |
| Operational complexity | Moderate; requires handling CuCN and high temp cyanation | Simple; uses common reagents and aqueous reduction |
| Cost-effectiveness | Moderate due to cyanation step | High; low-cost reagents and conditions |
Summary of Research Results and Recommendations
- The aminolysis of 2-amino-5-cyano-3-methylbenzoic acid esters with methylamine catalyzed by sodium methoxide is a well-documented, efficient method to prepare 2,3-diamino-N,N-dimethylbenzamide derivatives with excellent yields and purity.
- Cyanation using copper(I) cyanide at elevated temperatures is a critical step to introduce the cyano group, which can be challenging but is manageable with proper temperature control and purification.
- Alternatively, reduction of nitro-substituted methyl benzoates followed by halogenation offers a cost-effective and operationally simple route, especially for halogenated analogs.
- Purification steps involving filtration, washing with ammonia or ethylenediamine solutions, and drying under vacuum are essential to achieve high purity.
- Reaction temperatures, molar ratios, and catalyst/base choice significantly influence yield and product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-diamino-N,N-dimethylBenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce various acylated or alkylated derivatives .
Scientific Research Applications
2,3-diamino-N,N-dimethylBenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-diamino-N,N-dimethylBenzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the dimethyl groups can enhance its lipophilicity, allowing it to penetrate cell membranes more easily. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Physical and Chemical Properties
- Chromatographic Behavior: N,N-Dimethylbenzamide exhibits a retention index deviation of -80 units compared to primary amides due to reduced hydrogen-bonding capacity . The diamino variant would likely show even greater polarity, altering retention further.
- Electronic Effects: The electron-donating N,N-dimethyl group in N-DMBI stabilizes charge carriers, improving doping efficiency in polymers .
Key Differentiators and Challenges
- Steric Effects: 3-Amino-N-(2,3-dimethylphenyl)benzamide demonstrates how substituent positions influence steric interactions, which could affect the target compound’s reactivity in synthesis or binding.
- Solubility: Bulky substituents in analogs like N,N-bis(2-ethylhexyl)-3-methylbenzamide reduce polarity , whereas diamino groups in the target compound would increase solubility in polar solvents.
- Safety: Amino-substituted benzamides require careful handling, as indicated by safety data sheets for similar compounds .
Q & A
Q. Basic Research Focus
- In Vitro Assays :
- Cytotoxicity : MTT assay using IC₅₀ determination across 72-hour exposure (e.g., HeLa, MCF-7 cells) .
- Apoptosis Detection : Annexin V/PI staining with flow cytometry to quantify early/late apoptotic cells .
- Mechanistic Probes : Western blotting for caspase-3/9 activation and Bcl-2/Bax ratio changes .
How do structural modifications (e.g., halogenation) at the 4-position of this compound affect its pharmacological profile?
Q. Advanced Research Focus
- Halogenation Impact : Introducing Cl or Br at the 4-position enhances lipophilicity (logP ↑ by ~0.5–1.0), improving blood-brain barrier penetration .
- Activity Correlation : Fluorinated analogs (e.g., 4-F derivatives) show improved kinase inhibition (e.g., IC₅₀ of 2.1 µM vs. EGFR wild-type) due to electronegative effects on target binding .
- Synthetic Strategy : Use Cu-catalyzed Ullmann coupling or electrophilic halogenation (e.g., NBS in CCl₄) .
What chromatographic techniques are most effective for purifying this compound, and how do substituents influence retention behavior?
Q. Advanced Research Focus
- HPLC Method : Reverse-phase C18 column with gradient elution (ACN/H₂O + 0.1% TFA). Retention time increases with hydrophobicity (e.g., 4-Br derivative elutes ~2 min later than parent compound) .
- GC-MS Challenges : Derivatize amino groups with TFAA (trifluoroacetic anhydride) to reduce polarity and enable volatility .
- Ion-Exchange Conflicts : Avoid basic mobile phases to prevent protonation of dimethylamide groups, which can cause column adsorption .
How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to predict binding modes with targets like PARP-1 or HDACs. Focus on H-bond interactions between amino groups and catalytic residues (e.g., Glu988 in PARP-1) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). Monitor RMSD (<2.0 Å indicates stable binding) .
- QSAR Models : Correlate Hammett σ values of substituents (e.g., 4-NO₂ σ = 1.24) with IC₅₀ data to predict activity .
What strategies mitigate oxidation of the 2,3-diamino groups during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
